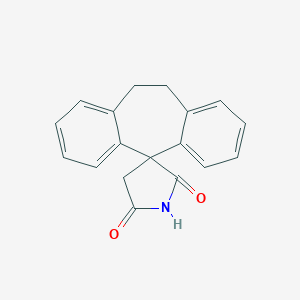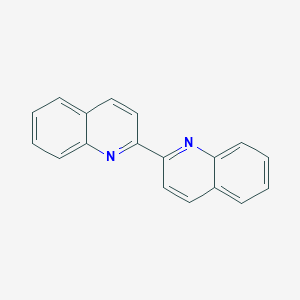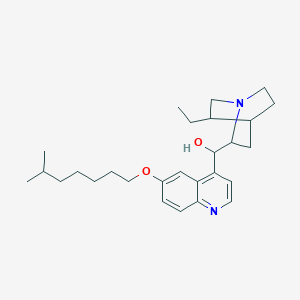![molecular formula C6H10O2 B090491 1,6-二氧杂螺[2.5]辛烷 CAS No. 185-72-8](/img/structure/B90491.png)
1,6-二氧杂螺[2.5]辛烷
描述
The compound 1,6-Dioxaspiro[2.5]octane and its derivatives are of significant interest in the field of organic chemistry due to their presence in various natural compounds and their potential biological activities. These spirocyclic compounds are characterized by a unique structure that includes a dioxane ring fused to another cyclic structure, creating a spiro configuration. This structure is a key feature in several natural products and synthetic compounds with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,6-Dioxaspiro[2.5]octane derivatives has been explored through various methods. For instance, the synthesis of 1,5-dioxaspiro[2.5]octanes has been achieved and tested for antitumor activity, showing moderate activity in certain screens . Another approach involves a one-step synthesis of 1,6-dioxaspiro[4,5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones, demonstrating high stereoselectivity . Additionally, the synthesis of all four stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, has been reported, employing dianion alkylation as a key step . Furthermore, substituted 1,6-dioxaspiro[3.4]octanes have been synthesized from 3-chloro-2-(chloromethyl)prop-1-ene, which are structural units in natural compounds like clementeins and subexpinnatins .
Molecular Structure Analysis
The molecular structure and stereochemistry of 1,6-Dioxaspiro[2.5]octane derivatives have been studied using various analytical techniques. For example, the synthesis and stereochemistry of 1-oxa-6-heteraspiro[2.5]octanes have been reported, with structural analysis performed via NMR and single-crystal X-ray diffraction . The conformation of 6,8,10-trinitro-1,4-dioxaspiro[4.5]decane was established by X-ray diffraction analysis and 1H NMR spectroscopy .
Chemical Reactions Analysis
The reactivity of 1,6-Dioxaspiro[2.5]octane derivatives has been explored in various chemical reactions. For instance, the hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile has been studied, leading to a mixture of products depending on the conditions . Additionally, the synthesis of a mixture of (2S,5R)- and (2S,5S)-2-methyl-1,6-dioxaspiro[4.5]decane, minor components of the odor bouquet of Paravespula vulgaris, has been achieved using Wittig methodology and other synthetic steps10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-Dioxaspiro[2.5]octane derivatives are influenced by their unique spirocyclic structure. For example, the lack of skin irritation at certain doses contrasts with the more potent trichothecene analogues, indicating a difference in toxicity and potential for safer applications . The stereoselectivity observed in the synthesis of these compounds also suggests that their physical properties, such as melting points and solubilities, could be significantly affected by their stereochemistry .
科学研究应用
与亲核试剂的反应
人们发现化合物1,6-二氧杂螺[2.5]辛烷可以与各种亲核试剂反应 . 反应遵循克拉苏斯基规则,伴随环氧化物的裂解 . 这一特性使其在各种化学合成过程中得到应用。
有机化学研究
在有机化学领域,1,6-二氧杂螺[2.5]辛烷因其独特的结构和反应性而备受关注 . 它可以用于研究螺环化合物及其与其他有机化合物的反应行为 .
复杂分子的合成
1,6-二氧杂螺[2.5]辛烷可以用作合成更复杂分子的构件 . 其独特的结构可以有助于形成具有有趣性质的复杂分子。
材料科学研究
在材料科学中,1,6-二氧杂螺[2.5]辛烷可以用于研究螺环化合物的性质及其在新材料开发中的潜在应用 .
色谱法
1,6-二氧杂螺[2.5]辛烷可用于色谱研究。 其独特的结构和性质会影响分离过程,为类似化合物的行为提供宝贵的见解 .
分析化学
安全和危害
Safety data sheets suggest that dust formation should be avoided and that breathing in mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .
作用机制
Target of Action
The primary targets of 1,6-Dioxaspiro[2.5]octane are various nucleophiles, including methanol, phenols, thiols, thiocyanic and 2,4-dichlorophenoxyacetic acids, sodium sulfite, and thiourea . These nucleophiles play a crucial role in the reaction with 1,6-Dioxaspiro[2.5]octane, leading to the fission of the oxirane ring .
Mode of Action
1,6-Dioxaspiro[2.5]octane interacts with its targets (nucleophiles) through a process that results in the fission of the oxirane ring . This interaction is governed by the Krasuskii rule, which states that the fission of the epoxide ring occurs at the least substituted carbon atom .
Biochemical Pathways
The reaction of 1,6-Dioxaspiro[2.5]octane with its targets affects the biochemical pathways involved in the synthesis of various functional derivatives . These derivatives are of interest as potential biologically active compounds .
Pharmacokinetics
The pharmacokinetics of 1,6-Dioxaspiro[2The compound’s interaction with various nucleophiles suggests that its bioavailability may be influenced by these interactions .
Result of Action
The result of 1,6-Dioxaspiro[2.5]octane’s action is the formation of various functional derivatives through the fission of the oxirane ring . These derivatives, which include various hydroxy compounds, sulfides, sulfoxides, and others , could potentially exhibit biological activity.
Action Environment
The action of 1,6-Dioxaspiro[2.5]octane can be influenced by environmental factors such as the presence of different nucleophiles and the reaction conditions . For instance, the reaction with different nucleophiles occurs under varying conditions, and the yield of the reaction products can also vary .
生化分析
Biochemical Properties
1,6-Dioxaspiro[2.5]octane plays a significant role in biochemical reactions, particularly in the context of its interactions with nucleophiles. The compound undergoes reactions with methanol, phenols, thiols, thiocyanic acids, and other nucleophilic reagents, leading to the fission of the oxirane ring . This reaction is in accordance with the Krasuskii rule, which states that the fission occurs at the least substituted carbon atom. The interactions of 1,6-Dioxaspiro[2.5]octane with these nucleophiles result in the formation of various functional derivatives, which are of interest as potential biologically active compounds .
Cellular Effects
1,6-Dioxaspiro[2.5]octane influences various cellular processes through its interactions with nucleophiles. The compound’s ability to react with methanol, phenols, and thiols suggests that it can affect cell signaling pathways and gene expression by modifying these molecules. Additionally, the formation of functional derivatives from these reactions can impact cellular metabolism by altering the availability and activity of key biomolecules . The exact cellular effects of 1,6-Dioxaspiro[2.5]octane depend on the specific nucleophiles it interacts with and the resulting derivatives formed.
Molecular Mechanism
The molecular mechanism of 1,6-Dioxaspiro[2.5]octane involves the fission of the oxirane ring when it reacts with nucleophiles. This reaction leads to the formation of various functional derivatives, which can interact with enzymes, proteins, and other biomolecules. The binding interactions of these derivatives with biomolecules can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular function . The specific effects of 1,6-Dioxaspiro[2.5]octane at the molecular level depend on the nature of the nucleophiles it reacts with and the resulting derivatives formed.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Dioxaspiro[2.5]octane can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 1,6-Dioxaspiro[2.5]octane may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of 1,6-Dioxaspiro[2.5]octane on cellular processes .
Dosage Effects in Animal Models
The effects of 1,6-Dioxaspiro[2.5]octane in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways, gene expression, and metabolism. High doses of 1,6-Dioxaspiro[2.5]octane may also result in toxic or adverse effects, such as cell death or tissue damage . Understanding the dosage effects of 1,6-Dioxaspiro[2.5]octane is crucial for determining its potential therapeutic applications and safety.
Metabolic Pathways
1,6-Dioxaspiro[2.5]octane is involved in various metabolic pathways through its interactions with enzymes and cofactors. The compound’s reaction with nucleophiles leads to the formation of functional derivatives, which can participate in different metabolic processes. These derivatives can affect metabolic flux and metabolite levels by altering the activity of key enzymes and pathways . The specific metabolic pathways influenced by 1,6-Dioxaspiro[2.5]octane depend on the nature of the nucleophiles it reacts with and the resulting derivatives formed.
Transport and Distribution
The transport and distribution of 1,6-Dioxaspiro[2.5]octane within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form functional derivatives through reactions with nucleophiles can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of 1,6-Dioxaspiro[2.5]octane is essential for determining its potential therapeutic applications and effects on cellular function.
Subcellular Localization
The subcellular localization of 1,6-Dioxaspiro[2.5]octane and its functional derivatives can influence their activity and function. The compound’s interactions with nucleophiles can result in the formation of derivatives that are targeted to specific cellular compartments or organelles. These targeting signals or post-translational modifications can direct 1,6-Dioxaspiro[2.5]octane to specific locations within the cell, where it can exert its effects on cellular processes . Understanding the subcellular localization of 1,6-Dioxaspiro[2.5]octane is crucial for determining its potential therapeutic applications and effects on cellular function.
属性
IUPAC Name |
1,6-dioxaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-7-4-2-6(1)5-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMADJUKSPHZYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171694 | |
| Record name | 1,6-Dioxaspiro(2.5)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185-72-8 | |
| Record name | 1,6-Dioxaspiro[2.5]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dioxaspiro(2.5)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dioxaspiro(2.5)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dioxaspiro[2.5]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction pathway of 1,6-Dioxaspiro[2.5]octane with nucleophiles?
A: Research indicates that 1,6-Dioxaspiro[2.5]octane reacts with various nucleophiles (e.g., methanol, phenols, thiols) primarily through the fission of its oxirane ring. This ring-opening reaction follows the Krasuskii rule, dictating the regioselectivity of the nucleophilic attack. [, ]
Q2: Why is the reactivity of 1,6-Dioxaspiro[2.5]octane with nucleophiles significant for synthetic chemistry?
A: The reaction of 1,6-Dioxaspiro[2.5]octane with nucleophiles provides a convenient and stereoselective route to synthesize diversely functionalized pyran derivatives. [] These derivatives are of considerable interest due to their potential biological activities and can serve as valuable building blocks for more complex molecules in medicinal chemistry and other fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



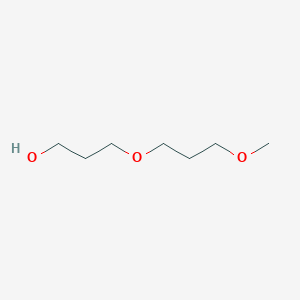
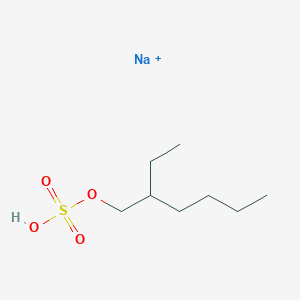
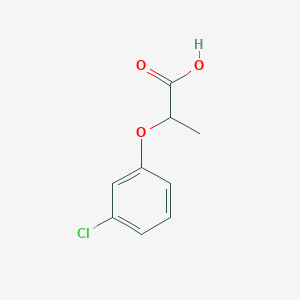
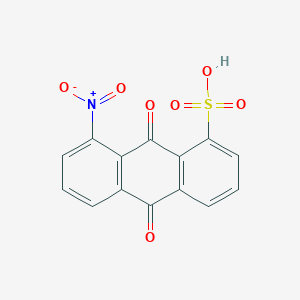

![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)

